molecular formula C20H19ClN2O2 B6515616 ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate CAS No. 950266-43-0

ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate

Cat. No. B6515616
CAS RN: 950266-43-0
M. Wt: 354.8 g/mol
InChI Key: LYPHDYDSXGUGSC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative. Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with a chemical formula of C9H7N . Quinoline derivatives have been widely studied in drug molecules due to their good biological activity .


Molecular Structure Analysis

The molecular structure of quinoline derivatives, including this compound, can be determined using various techniques. For instance, the title compound can be characterized by spectroscopic techniques, and its single crystal can be confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations .


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be analyzed using various techniques. For instance, the molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the title compound can be performed using computational methods .

Mechanism of Action

The mechanism of action of quinoline derivatives is often related to their molecular structure. The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group and ketone . This region is more likely to provide electrons, and there may be a nucleophilic attack site .

Future Directions

The future directions in the study of quinoline derivatives include the development of more efficient and environmentally friendly synthesis methods . Additionally, the exploration of new derivatives of quinoline for their potential biological activities and pharmacological properties is an important area of research .

properties

IUPAC Name

ethyl 6-chloro-4-(3-ethylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-3-13-6-5-7-15(10-13)22-18-12-19(20(24)25-4-2)23-17-9-8-14(21)11-16(17)18/h5-12H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPHDYDSXGUGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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